Lasofoxifene

Description

Contextualization within Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that bind to estrogen receptors and exhibit tissue-specific estrogen agonist or antagonist effects. menopause.org.aupatsnap.com This dual activity allows them to be developed for various conditions, including osteoporosis and hormone-responsive cancers. nih.govmenopause.org.au The goal in developing newer SERMs like lasofoxifene (B133805) has been to achieve a more favorable profile, maximizing the beneficial estrogenic effects in tissues like bone while minimizing or blocking detrimental effects in tissues such as the breast and uterus. menopause.org.au

Evolution of SERM Research and this compound's Position

The development of SERMs has progressed through several generations, each aiming to improve upon the last in terms of efficacy and tissue selectivity. nih.gov First-generation SERMs like tamoxifen (B1202), while effective in breast cancer treatment, have been associated with an increased risk of uterine cancer. nih.govnih.gov Second-generation SERMs, such as raloxifene (B1678788), offered an improved profile with beneficial effects on bone and a reduced risk of breast cancer, but with less potency than estrogen. nih.govnih.gov

This compound emerged as a third-generation SERM from a research program focused on discovering molecules with enhanced oral bioavailability and greater in vivo potency compared to its predecessors. portico.org Its nonpolar tetrahydronaphthalene structure contributes to increased resistance to intestinal glucuronidation, leading to improved oral bioavailability. portico.orgdrugbank.com This characteristic, along with its high binding affinity for estrogen receptors, positions this compound as a more potent SERM. portico.orgtandfonline.com

Scope of Preclinical and Mechanistic Investigations of this compound

Preclinical and mechanistic studies have been extensive, exploring the effects of this compound across various tissues. These investigations have been crucial in elucidating its tissue-selective actions and understanding its potential therapeutic applications. The primary areas of preclinical investigation have focused on its effects on bone, breast tissue, and uterine tissue.

Bone: In preclinical models, this compound has demonstrated significant estrogen-like, or agonist, effects on bone. drugbank.compatsnap.com In ovariectomized (OVX) rat models, a common model for postmenopausal osteoporosis, this compound has been shown to:

Prevent bone loss and inhibit bone turnover. dovepress.comnih.gov

Preserve trabecular bone volume and reduce osteoclast activity.

Increase bone strength. portico.org

Inhibit the activation of bone resorption. nih.gov

Studies in male rat models of osteoporosis (induced by orchidectomy or aging) have also shown that this compound can prevent bone loss by decreasing bone resorption and turnover. nih.govresearchgate.net

Breast Tissue: In contrast to its effects on bone, this compound acts as an estrogen antagonist in breast tissue. nih.govresearchgate.net Preclinical studies have shown that it can:

Inhibit the formation of breast tumors in mice injected with human MCF-7 breast cancer cells. researchgate.netnih.gov

Prevent mammary carcinomas in rat models. nih.govresearchgate.net

Demonstrate greater antitumor activity compared to fulvestrant (B1683766) in preclinical models of breast cancer with specific estrogen receptor mutations (Y537S and D538G). jnccn360.org

Uterine Tissue: The effect of this compound on the uterus is a critical aspect of its preclinical evaluation. Studies have generally shown a lack of significant estrogenic stimulation on the uterus. nih.govresearchgate.net In both immature and aged female rats, this compound did not significantly affect uterine weight or histology. researchgate.netnih.gov While a slight increase in wet uterine weight was observed in some studies, this was attributed to increased water content rather than tissue hypertrophy. researchgate.netnih.gov Furthermore, in combination with estrogen, this compound was found to block the uterine-stimulating effects of estrogen. researchgate.netnih.gov

Interactive Data Table: Affinity of this compound and Other SERMs for Human Estrogen Receptors

| Compound | Half-Inhibition Concentration (IC50) for ERα (nM) | Reference |

| This compound | 1.5 | portico.orgtandfonline.com |

| Estradiol (B170435) | 4.8 | portico.orgtandfonline.com |

| Raloxifene | >15 | portico.orgtandfonline.com |

| Tamoxifen | >15 | portico.orgtandfonline.com |

Interactive Data Table: Preclinical Effects of this compound in Ovariectomized (OVX) Rat Models

| Finding | Effect | References |

| Bone Mineral Density | Prevents decrease in femoral bone mineral density | nih.govresearchgate.net |

| Bone Turnover | Inhibits increased bone turnover | dovepress.comresearchgate.net |

| Serum Cholesterol | Decreases total serum cholesterol | nih.govresearchgate.net |

| Body Weight | Inhibits body weight gain | nih.govresearchgate.net |

| Uterine Weight | No significant effect on dry uterine weight | dovepress.comresearchgate.net |

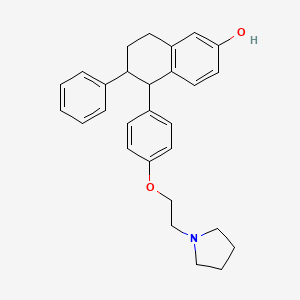

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXESHMAMLJKROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870150 | |

| Record name | 6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Lasofoxifene

Estrogen Receptor Binding and Affinity

Lasofoxifene (B133805) demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govdrugbank.com This strong interaction is fundamental to its ability to modulate estrogen signaling pathways.

Binding to Estrogen Receptor Alpha (ERα)

This compound binds with high affinity to ERα, the primary receptor subtype implicated in the progression of the majority of breast cancers. ascopubs.orgnih.gov Its binding affinity, as indicated by a 50% inhibitory concentration (IC50) of 1.5 nM, is comparable to that of the natural estrogen, 17β-estradiol. nih.govnih.gov This potent binding allows it to effectively compete with endogenous estrogens. Notably, this compound's affinity for ERα is maintained even in the presence of common ESR1 mutations, which can confer resistance to other endocrine therapies. ascopubs.orgyoutube.com

Binding to Estrogen Receptor Beta (ERβ)

This compound also binds selectively and with high affinity to ERβ. nih.govresearchgate.netdrugbank.com This interaction contributes to its diverse physiological effects in various tissues where ERβ is expressed.

Comparative Receptor Affinity with Estradiol (B170435) and Other SERMs

The binding affinity of this compound for estrogen receptors is a key differentiator from other SERMs. Its affinity is similar to that of estradiol and has been reported to be at least 10-fold higher than that of first and second-generation SERMs like tamoxifen (B1202) and raloxifene (B1678788). nih.govresearchgate.net

| Compound | IC50 (nM) | Reference |

|---|---|---|

| This compound | 1.5 | nih.govnih.gov |

| 17β-Estradiol | Comparable to this compound | nih.govnih.gov |

| Tamoxifen | >10-fold higher than this compound | nih.govresearchgate.net |

| Raloxifene | >10-fold higher than this compound | nih.govresearchgate.net |

Ligand-Induced Estrogen Receptor Conformation and Dynamics

The binding of a ligand to the estrogen receptor's ligand-binding domain (LBD) induces specific conformational changes that dictate the receptor's downstream activity. The unique structural changes induced by this compound are central to its function as a SERM.

Modulation of ERα Activation Function Domains (AF1, AF2)

The transcriptional activity of ERα is governed by two activation function (AF) domains: the ligand-independent AF-1 in the N-terminal region and the ligand-dependent AF-2 in the C-terminal LBD. researchgate.net The tissue-specific effects of SERMs arise from their differential modulation of these two domains. nih.govresearchgate.net

Upon binding, this compound induces a specific antagonist conformation in the ERα LBD. nih.govnih.gov It repositions a critical alpha-helix, known as helix 12, which contains the AF-2 domain. nih.gov This repositioning sterically hinders the binding of coactivator proteins to the AF-2 surface, thereby inhibiting its transcriptional activity. nih.govelifesciences.org While this compound inhibits AF-2, its effect on AF-1 can vary, leading to its mixed agonist/antagonist profile in different tissues. nih.govresearchgate.net For instance, the estrogen-like effects of this compound in bone have been shown to require a functional ERα AF-2 domain. researchgate.net

Impact on Coregulator Recruitment (Coactivators and Corepressors)

The conformation of the ERα-ligand complex determines which coregulatory proteins—coactivators or corepressors—are recruited to the complex, ultimately dictating whether gene transcription is activated or repressed. nih.gov

Conformational Changes Induced by this compound Binding

This compound, a potent selective estrogen receptor modulator (SERM), interacts with the estrogen receptor (ER) by binding to its ligand-binding domain (LBD). This interaction induces significant conformational changes that are fundamental to its mechanism of action. Crystallographic analysis of the ERα LBD in complex with this compound reveals that, like other SERMs, it diverts the receptor from its agonist-bound state. nih.gov

A key structural alteration involves the displacement of the C-terminal AF-2 helix. This helix is crucial for the recruitment of coactivator proteins that possess an LXXLL motif. By binding to the LBD, this compound physically obstructs the coactivator binding site, preventing the conformational arrangement required for transcriptional activation. nih.gov This antagonistic conformation is achieved as this compound's structure occupies the space normally filled by the side chain of the amino acid residue Leu540. nih.gov Furthermore, it modulates the positioning of residues within helix 11, such as His524 and Leu525. nih.gov

A distinct feature of the this compound-ERα complex is a well-defined salt bridge formed between the drug molecule and the Asp351 residue of the receptor. nih.gov It is suggested that the neutralization of charge in this specific region of the receptor may contribute to some of this compound's antiestrogenic properties. nih.gov The deeper insertion of this compound's closed azacycles into the hydrophobic pocket of the receptor, compared to other SERMs like tamoxifen, further stabilizes this antagonistic conformation. nih.gov

Tissue-Selective Estrogen Receptor Modulatory Activity at the Cellular Level

This compound is characterized by its tissue-selective activity, functioning as an agonist in some tissues while acting as an antagonist in others. nih.gov This differential activity is a hallmark of SERMs and is influenced by the tissue-specific expression of ER subtypes (ERα and ERβ), the local concentrations of co-regulatory proteins (coactivators and corepressors), and the specific conformational changes induced in the ER upon ligand binding. nih.gov

Agonistic Effects in Bone Cells (e.g., osteoclasts, osteoblasts)

In skeletal tissue, this compound demonstrates estrogen-like, or agonistic, effects. nih.govnih.gov Preclinical studies have shown that this compound can induce apoptosis (programmed cell death) in osteoclast precursors. nih.gov Osteoclasts are cells responsible for bone resorption, the process by which bone is broken down. By promoting the death of their precursors, this compound effectively decreases bone resorption, which is a key mechanism for preventing bone loss. nih.gov This activity is similar to that of estradiol. nih.gov This agonistic action in bone contributes to its therapeutic potential in conditions like postmenopausal osteoporosis. nih.gov

Antagonistic Effects in Mammary Gland Cells

In contrast to its effects on bone, this compound functions as an estrogen antagonist in breast tissue. nih.gov This antagonistic activity is crucial for its application in breast cancer. Preclinical models have consistently shown that this compound is effective at inhibiting the proliferation of ER-positive breast cancer cells. sermonixpharma.comsermonixpharma.com By binding to the ER in these cells, it blocks the proliferative signals that would normally be triggered by endogenous estrogens, leading to an arrest of cell growth. onclive.com

Effects on Uterine Tissue Cellular Activity

This compound is generally characterized as an antagonist in the uterus. nih.gov This is a significant distinction from other SERMs like tamoxifen, which can have estrogenic (agonistic) effects on uterine tissue. Studies have demonstrated that this compound has minimal or inhibitory activity on uterine and endometrial cell growth. tandfonline.com For instance, in an in vitro assay using Ishikawa uterine epithelial cells, this compound showed only a modest induction of alkaline phosphatase activity, an indicator of uterine stimulation, compared to other SERMs. nih.gov This profile suggests a lower potential for uterine stimulation. nih.govresearchgate.net

Interaction with Mutant Estrogen Receptors

A significant challenge in endocrine therapy for ER-positive breast cancer is the development of resistance, often driven by mutations in the ESR1 gene, which encodes ERα. These mutations can lead to a constitutively active receptor that promotes tumor growth independently of estrogen.

Binding and Modulation of ESR1 Mutations (e.g., Y537S, D538G)

The most common ESR1 mutations, Y537S and D538G, occur in the ligand-binding domain and stabilize an agonist-like conformation, reducing the binding affinity and efficacy of many endocrine therapies. nih.gov this compound has demonstrated significant activity against these common and clinically relevant ERα mutants. nih.govnih.gov

Research shows that this compound binds to mutant ERα receptors, including Y537S and D538G, with high affinity and effectively inhibits their constitutive transcriptional activity. nih.govascopubs.org A key finding from a competitive ligand binding assay is that this compound maintains the same high binding affinity for both wild-type (WT) and Y537S ERα. nih.gov This is in contrast to other SERMs and selective estrogen receptor degraders (SERDs), which show a 5- to 10-fold decrease in affinity for the mutant receptor. nih.gov

X-ray crystallography has confirmed that this compound stabilizes an antagonist conformation in both WT and Y537S ERα LBDs. nih.gov The drug adopts an identical conformation within the hormone-binding pocket of both the wild-type and the Y537S mutant receptor. nih.gov This ability to effectively bind and induce an antagonist conformation in the constitutively active mutant receptor provides a structural basis for its potent inhibition of tumor growth and metastasis in preclinical models of endocrine-resistant breast cancer. sermonixpharma.comnih.gov

Table 1: Summary of this compound's Cellular Activity

| Tissue/Cell Type | Receptor | Primary Effect | Cellular Outcome |

| Bone Cells (Osteoclasts) | ERα | Agonist | Induces apoptosis of precursors, decreasing bone resorption. nih.gov |

| Mammary Gland Cells | ERα | Antagonist | Inhibits proliferation of ER-positive breast cancer cells. nih.govsermonixpharma.com |

| Uterine Tissue Cells | ERα | Antagonist | Minimal stimulation; inhibits estrogen-stimulated growth. nih.govtandfonline.comnih.gov |

| Breast Cancer Cells with ESR1 Mutations (Y537S, D538G) | Mutant ERα | Antagonist | Binds with high affinity, inhibits constitutive activity, and suppresses tumor growth. nih.govnih.govascopubs.org |

Impact on Constitutive Activity of Mutant ERα Receptors

This compound demonstrates significant efficacy in the context of constitutively active mutant estrogen receptor alpha (ERα), a common mechanism of resistance to endocrine therapies in breast cancer. Somatic mutations in the ligand-binding domain of ERα, such as Y537S and D538G, lead to a receptor that is active in the absence of a ligand, driving tumor growth. drugbank.comunesp.br this compound has been shown to bind to these mutant ERα receptors with high affinity and effectively inhibit their constitutive, ligand-independent activity. drugbank.com

Preclinical studies have highlighted this compound's superiority over the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) in models expressing these common ERα mutations. In breast cancer xenografts with either the Y537S or D538G ERα mutation, this compound monotherapy was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastasis. unesp.br This enhanced activity is attributed to its ability to stabilize a distinct antagonist conformation of the mutant receptor. unesp.br

X-ray crystallography has provided structural insights into this mechanism, revealing that this compound stabilizes an antagonist conformation of both wild-type and the Y537S mutant ERα ligand-binding domain (LBD). unesp.br This conformational stabilization prevents the receptor from adopting its active state, thereby blocking downstream signaling pathways that promote cell proliferation. The ability of this compound to effectively induce this antagonist conformation in the Y537S mutant, coupled with its favorable pharmacokinetic properties like a long half-life and high bioavailability, likely contributes to its potent inhibition of tumor growth and metastasis in cells harboring this mutation. unesp.br

Table 1: Comparative Efficacy of this compound in Mutant ERα Models

| Feature | Finding | Reference |

|---|---|---|

| Binding Affinity | High affinity for mutant ERα receptors. | drugbank.com |

| Activity | Inhibits constitutive activity of mutant ERα. | drugbank.com |

| Tumor Growth Inhibition | More effective than fulvestrant in Y537S and D538G xenograft models. | unesp.br |

| Metastasis Reduction | More effective than fulvestrant in Y537S and D538G xenograft models. | unesp.br |

| Structural Impact | Stabilizes an antagonist conformation of the Y537S ERα LBD. | unesp.br |

Intracellular Signaling Pathway Modulation

NF-kappaB Ligand (RANKL)/RANK/Osteoprotegerin System

This compound exerts an estrogenic agonist effect on bone, a mechanism that involves the modulation of the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), its receptor RANK, and the decoy receptor osteoprotegerin (OPG). This system is a critical regulator of bone remodeling, with RANKL promoting the formation and activity of osteoclasts, the cells responsible for bone resorption. By mimicking the effects of estrogen on bone, this compound is understood to alter the RANKL/RANK/OPG system to reduce the production and lifespan of osteoclasts. drugbank.com

While direct studies detailing the specific molecular interactions of this compound with this system are emerging, the effects of other selective estrogen receptor modulators (SERMs) like raloxifene provide strong correlative evidence. Studies on raloxifene have shown that it can inhibit osteoclast activity, at least in part, by modulating the OPG-RANKL system. nih.gov Research in ovariectomized rat models demonstrated that raloxifene therapy led to a decrease in RANKL expression and an increase in OPG expression, resulting in the inhibition of osteoclastogenesis. unesp.br Given their similar classification as SERMs with bone-protective effects, it is proposed that this compound shares this mechanism of action.

PI3K/PTEN/AKT Pathway Interactions

The phosphatidylinositol 3-kinase (PI3K)/PTEN/AKT signaling pathway is a crucial cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer and endocrine resistance. There is evidence of crosstalk between estrogen receptor signaling and the PI3K/AKT pathway. nih.gov The agonist activity of SERMs can be mediated through the PI3K pathway. nih.gov

In the context of this compound, clinical trial data from the ELAINE 2 study, which evaluated this compound in combination with the CDK4/6 inhibitor abemaciclib, indicated that the presence of co-occurring mutations in PIK3CA (the gene encoding a catalytic subunit of PI3K) did not negatively impact the efficacy of the treatment in patients with ESR1-mutated metastatic breast cancer. actgenomics.com This suggests that this compound may retain its therapeutic benefit even in the presence of alterations in the PI3K pathway, a key mechanism of endocrine resistance. actgenomics.com

MAPK/ERK Pathway Engagement

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Similar to the PI3K pathway, the agonist effects of SERMs can be relayed through the MAPK pathway. nih.gov

Studies on aromatase inhibitor-resistant breast cancer models have shed light on the potential engagement of this compound with this pathway. In models of letrozole-resistant breast cancer that exhibit HER2 overexpression, downregulating the HER2/MAPK pathway was shown to restore sensitivity to letrozole. nih.gov A study investigating this compound in a letrozole-resistant breast tumor model without ESR1 mutations but with HER2 overexpression found that this compound, both alone and in combination with palbociclib (B1678290), effectively inhibited primary tumor growth. nih.gov This finding suggests a potential role for this compound in modulating or overcoming resistance mechanisms that involve the MAPK pathway.

ERBB2 Signaling Crosstalk

ERBB2, also known as HER2 (Human Epidermal Growth Factor Receptor 2), is a receptor tyrosine kinase that plays a significant role in the pathogenesis of a subset of breast cancers. Crosstalk between the estrogen receptor and ERBB2 signaling pathways is a well-established mechanism of endocrine resistance.

The efficacy of this compound appears to be maintained in the presence of ERBB2 alterations. An analysis from the ELAINE 2 trial showed that co-alterations in ERBB2 did not affect the clinical benefit of this compound combined with abemaciclib in patients with ESR1-mutated metastatic breast cancer. actgenomics.com Furthermore, in a preclinical model of letrozole-resistant breast cancer characterized by low ERα expression and overexpression of HER2, this compound demonstrated superior efficacy in inhibiting tumor growth compared to fulvestrant. nih.govnih.gov These findings suggest that this compound may be effective in tumors where ERBB2 signaling contributes to endocrine resistance, indicating a favorable interaction or circumvention of this resistance pathway.

Metabolic Bioactivation and Metabolite Formation

The metabolism of this compound involves both Phase I and Phase II biotransformation reactions, leading to the formation of various metabolites.

Phase I oxidation is a significant metabolic route, accounting for nearly half of the total metabolism of this compound. This process is primarily mediated by the cytochrome P450 enzymes CYP3A4/CYP3A5 and CYP2D6, which are predominantly found in the liver. drugbank.comnih.gov

Following Phase I reactions, or for the parent compound directly, Phase II conjugation reactions occur. These include glucuronidation and sulfation. The glucuronidation of this compound is catalyzed by a range of UDP-glucuronosyltransferase (UGT) enzymes. These enzymes are expressed in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10). drugbank.comnih.gov The nonpolar tetrahydronaphthalene structure of this compound contributes to its increased resistance to intestinal glucuronidation, which in turn leads to higher oral bioavailability compared to other SERMs. drugbank.comnih.gov

Further metabolites of this compound that have been identified in plasma include the glucuronide of a hydroxylated metabolite and methylated catechols. drugbank.comnih.gov

Table 2: Key Enzymes in this compound Metabolism

| Metabolic Phase | Enzyme Family | Specific Enzymes | Location |

|---|---|---|---|

| Phase I Oxidation | Cytochrome P450 | CYP3A4/CYP3A5, CYP2D6 | Liver |

| Phase II Glucuronidation | UDP-glucuronosyltransferase | UGT1A1, UGT1A3, UGT1A6, UGT1A9 | Liver |

| UGT1A8, UGT1A10 | Intestine |

Oxidative Metabolism and Catechol Regioisomer Formation

The initial phase of this compound metabolism is characterized by oxidative processes, primarily hydroxylation, which is a common pathway for many xenobiotics. This process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. In a manner analogous to endogenous estrogens like estradiol, this compound undergoes aromatic hydroxylation to form catechol metabolites. nih.govnih.govwashington.eduacs.org

Research has identified two primary catechol regioisomers of this compound: 5-hydroxythis compound (5-OHLAS) and 7-hydroxythis compound (7-OHLAS). nih.gov These oxidative metabolites are significant, accounting for approximately half of the total metabolism of this compound. nih.govwashington.eduacs.org In vitro studies using human liver microsomes and specific P450 supersomes have implicated several CYP isoforms in the formation of these catechols.

The key enzymes responsible for the oxidative metabolism of this compound are detailed in the table below.

| Enzyme Family | Specific Isoforms Involved | Metabolites Formed |

| Cytochrome P450 (CYP) | P450 3A4, P450 2D6, P450 1B1 | 5-hydroxythis compound (5-OHLAS), 7-hydroxythis compound (7-OHLAS) |

Table 1: Cytochrome P450 Isoforms Involved in this compound Catechol Formation nih.govnih.gov

Formation of Electrophilic Quinoid Metabolites

Following the formation of catechol regioisomers, a subsequent bioactivation step can occur, leading to the generation of electrophilic ortho-quinones (o-quinones). nih.govnih.govnih.gov This oxidation of catechols to quinoids is a critical pathway as these metabolites are chemically reactive. The structural similarity of this compound to estrogens suggests that it may undergo similar bioactivation pathways that have been postulated to contribute to the biological effects of estrogens. nih.govnih.govwashington.edu

The formation of these reactive intermediates has been demonstrated in vitro by incubating this compound with tyrosinase, as well as with human and rat liver microsomes. nih.govacs.org To detect these unstable quinones, trapping agents such as glutathione (GSH) are used. In these experiments, the o-quinones of this compound were found to react with GSH to form stable conjugates. nih.gov Specifically, the 7-hydroxythis compound catechol regioisomer has been shown to oxidize to an o-quinone that can form depurinating adducts with DNA. nih.govnih.govwashington.edu

The bioactivation pathway from this compound to its reactive quinoid metabolites is summarized below.

| Precursor | Intermediate Metabolite | Reactive Metabolite |

| This compound | 5-OHLAS and 7-OHLAS (Catechols) | o-quinones |

Table 2: Bioactivation Pathway of this compound to Electrophilic Quinones nih.govnih.gov

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Conjugation reactions represent a major detoxification pathway for many drugs, including other SERMs. These phase II metabolic processes, such as glucuronidation and sulfation, increase the water solubility of metabolites, thereby facilitating their excretion. For this compound, these conjugation pathways compete with the formation of reactive quinones. nih.govwashington.eduacs.org

While detailed studies on the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isoforms responsible for this compound conjugation are not as extensively documented as for its oxidative metabolism, it is established that glucuronidation and methylation are competing detoxification routes. nih.govwashington.eduacs.org For comparison, the related SERM, raloxifene, is known to undergo extensive glucuronidation by UGT1A1, UGT1A8, and UGT1A10 in the liver and intestines. nih.govbohrium.com It is also a substrate for several SULT isoforms. researchgate.net Sulfation is generally considered a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway for xenobiotic conjugation. uef.fi

Resistance to Intestinal Glucuronidation

A key pharmacological advantage of this compound is its significantly improved oral bioavailability compared to other SERMs like raloxifene and tamoxifen. nih.govnih.gov This enhanced bioavailability is attributed to its increased resistance to intestinal wall glucuronidation. nih.govnih.gov Intestinal glucuronidation is a major component of presystemic clearance (first-pass metabolism) that can substantially reduce the amount of an orally administered drug reaching systemic circulation. For many SERMs, this is a significant metabolic barrier.

The ability of this compound to largely bypass this extensive intestinal metabolism ensures that a greater proportion of the administered dose is absorbed intact, leading to higher and more consistent plasma concentrations. nih.gov This characteristic distinguishes this compound from other agents in its class and contributes to its efficacy. nih.gov

Preclinical Pharmacodynamics and Efficacy in Animal Models

Bone Biology and Osteoporosis Models

The primary model used to study postmenopausal osteoporosis is the ovariectomized (OVX) rat. Ovariectomy induces estrogen deficiency, leading to rapid bone loss, increased bone turnover, and deterioration of bone microarchitecture, closely resembling the skeletal changes observed in postmenopausal women. Additionally, male-specific models, such as those involving orchidectomy (castration) or natural aging, have been employed to investigate the potential of lasofoxifene (B133805) in treating male osteoporosis.

Prevention of Bone Loss in Ovariectomized (OVX) Rat Models

Numerous studies have demonstrated the potent effects of this compound in preventing the deleterious skeletal consequences of estrogen deficiency in the OVX rat model. nih.govtandfonline.com

Long-term treatment with this compound has been shown to effectively prevent the loss of bone mineral density (BMD) that occurs following ovariectomy in rats. nih.gov Studies using peripheral quantitative computerized tomography (pQCT) revealed that ovariectomy resulted in a 64% reduction in both trabecular bone content and density in control animals. oup.com this compound treatment significantly protected against this loss. nih.govoup.com In some studies, the efficacy of this compound in preventing bone loss was comparable to that of estradiol (B170435). dovepress.com

For instance, a 52-week study in OVX rats demonstrated that this compound treatment led to significantly higher trabecular bone mineral content (by 99–123%) and trabecular bone density (by 108–131%) compared to vehicle-treated OVX controls. oup.com Another study showed that various dosing regimens of this compound were equally effective in preventing decreases in femur total density, trabecular density, and cortical content, as long as the total weekly dose remained consistent. portico.org

This compound has been shown to reduce the elevated rates of bone turnover that are characteristic of estrogen deficiency. nih.govdovepress.com In OVX rats, the compound effectively inhibits bone resorption. nih.govresearchgate.net One long-term study noted that the urinary deoxypyridinoline/creatinine ratio, a marker of bone resorption, was significantly lower in all this compound-treated OVX rats compared with OVX controls at 26 weeks. nih.gov Bone histomorphometry studies further confirmed that this compound treatment completely blocked the OVX-induced increases in bone resorption and formation indices. tandfonline.comdovepress.com These findings indicate that this compound restores a more balanced state of bone remodeling.

Beyond preserving bone mass, this compound has demonstrated a significant positive impact on the biomechanical properties of bone in OVX rats. nih.gov In a 52-week study, OVX control rats showed significant reductions in the ultimate strength (-37%), energy (-46%), and toughness (-47%) of their lumbar vertebrae compared to sham-operated controls. oup.com Treatment with this compound at all dose levels significantly prevented these reductions in bone strength. oup.com The ultimate strength, energy, and toughness of the fourth lumbar vertebral body in this compound-treated OVX rats were significantly higher than in OVX controls and were not significantly different from those of the sham controls. nih.gov This preservation of mechanical integrity highlights the compound's ability to maintain not just the quantity, but also the quality of bone. nih.govdovepress.com

The bone-protective effects of this compound are rooted in its influence on the cells responsible for bone remodeling: osteoclasts (which resorb bone) and osteoblasts (which form new bone). In bone cells, this compound exhibits an estrogen-like activity. nih.gov It has been shown to induce the apoptosis (programmed cell death) of osteoclast precursors, which leads to a decrease in bone resorption. nih.govtandfonline.com

Bone histomorphometry studies in OVX rats have provided direct evidence of these cellular effects. dovepress.com this compound treatment completely blocked the OVX-induced decrease in trabecular number and thickness. tandfonline.comdovepress.com It also prevented the increase in bone resorption indices, such as osteoclast number and the percentage of the bone surface covered by osteoclasts. tandfonline.comdovepress.com Furthermore, the compound inhibited the activation of both trabecular and endocortical bone resorption. researchgate.net These findings confirm that this compound's primary mechanism in preventing osteoporotic bone loss is through the down-modulation of osteoclast activity. researchgate.net

Studies in Male Models of Osteoporosis (e.g., Orchidectomy, Aging)

The efficacy of this compound has also been investigated in male models of osteoporosis, suggesting its potential therapeutic application in men. nih.govtandfonline.com Studies in 10-month-old orchidectomized (ORX) male rats showed that this compound prevented bone loss by inhibiting the increase in bone turnover associated with orchidectomy. portico.orgnih.gov

In these models, this compound treatment resulted in significantly higher distal femoral bone mineral density (DFBMD) and trabecular bone volume (TBV) compared to ORX controls. nih.gov Furthermore, this compound was effective in preventing age-related bone loss in intact, aged male rats. portico.orgdovepress.com A study in 15-month-old male rats demonstrated that this compound prevented age-related decreases in bone mass and strength by inhibiting bone turnover. dovepress.com Importantly, these bone-protective effects in male rats were achieved without significantly affecting prostate weight. tandfonline.comportico.orgnih.gov

Synergistic Skeletal Effects with Anabolic Agents (e.g., PGE2, PTH, GHS)

Preclinical investigations in ovariectomized (OVX) rat models have demonstrated that this compound exhibits synergistic skeletal benefits when used in combination with bone anabolic agents. nih.govresearchgate.netnih.gov Studies have reported these positive interactions with prostaglandin (B15479496) E2 (PGE2), parathyroid hormone (PTH), and growth hormone secretagogues (GHS). nih.govresearchgate.netnih.gov In these animal models of postmenopausal osteoporosis, this compound on its own has been shown to prevent bone loss by inhibiting bone turnover. oup.com When combined with anabolic agents, which stimulate bone formation, a more pronounced effect on bone health is observed. nih.govresearchgate.netnih.gov This suggests a dual benefit where this compound prevents bone resorption while agents like PGE2 or PTH actively build new bone. nih.govresearchgate.netnih.gov

Breast Cancer Preclinical Models

This compound has been extensively studied in preclinical models of breast cancer, demonstrating significant activity against tumor growth and metastasis, particularly in endocrine-resistant settings.

Inhibition of Primary Tumor Growth

In various preclinical animal models, this compound has consistently shown the ability to inhibit the growth of primary breast tumors. nih.govspringermedizin.deresearchgate.net In studies using mice bearing human MCF-7 breast cancer cell xenografts, this compound effectively suppressed tumor formation. nih.govnih.gov Further investigations in advanced mouse models, such as the mammary intraductal (MIND) model which mimics the natural tumor microenvironment, confirmed these findings. aacrjournals.orgoncology-abstracts.org

This compound, administered as a monotherapy, was found to be more effective than fulvestrant (B1683766) at inhibiting the growth of primary tumors in xenografts expressing common estrogen receptor-alpha (ERα) mutations. springermedizin.deresearchgate.netnih.gov The combination of this compound with the CDK4/6 inhibitor palbociclib (B1678290) further enhanced this tumor suppression, proving more potent than the combination of fulvestrant and palbociclib. springermedizin.deresearchgate.netnih.gov This efficacy extends to models of acquired resistance, where this compound, alone or with palbociclib, significantly reduced primary tumor growth compared to the vehicle in letrozole-resistant models. sermonixpharma.comnih.gov This anti-proliferative effect was also evidenced by decreased Ki67 staining in tumor cells. sermonixpharma.com

Reduction of Metastasis (e.g., lung, liver, bone, brain)

A critical aspect of this compound's preclinical profile is its ability to reduce the spread of breast cancer to distant organs. Studies have shown that this compound effectively inhibits metastasis to the lung, liver, bone, and brain in mouse models of metastatic breast cancer. springermedizin.deresearchgate.netnih.govjnccn360.org

In models using MCF-7 cells with activating ERα mutations, which are prone to metastasis, this compound significantly inhibited the spread of cancer to the lungs and liver. aacrjournals.org The combination of this compound with palbociclib was generally more effective at preventing metastasis to all four distal sites (lung, liver, bone, and brain) than fulvestrant combined with palbociclib. researchgate.netnih.govjnccn360.org Notably, in a letrozole-resistant breast cancer model, the combination of this compound and palbociclib was associated with significantly fewer bone metastases compared to the control vehicle. sermonixpharma.comnih.gov

Combination Studies with CDK4/6 Inhibitors (e.g., Palbociclib, Abemaciclib)

Preclinical research has highlighted the potential of combining this compound with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib and abemaciclib, for treating endocrine therapy-resistant breast cancer.

In mouse xenograft models using MCF-7 cells expressing activating estrogen receptor-alpha (ERα) mutations (Y537S and D538G), the combination of this compound and palbociclib demonstrated superior efficacy in inhibiting tumor growth and metastasis compared to either agent alone. sermonixpharma.comjnccn360.orgascopubs.org Specifically, the combination was more effective at reducing metastasis to the liver and lungs than the combination of fulvestrant and palbociclib. sermonixpharma.comascopubs.org Structural studies have provided a rationale for this efficacy, showing that this compound can effectively disrupt the active conformation of the mutated ERα ligand-binding domain. sermonixpharma.comascopubs.org

Further studies in a letrozole-resistant breast cancer mouse model, which did not have ESR1 mutations but exhibited lower ERα levels and HER2 overexpression, also showed promising results. nih.govsermonixpharma.com In this model, this compound, both alone and in combination with palbociclib, significantly inhibited primary tumor growth more effectively than fulvestrant. nih.govsermonixpharma.com The combination of this compound and palbociclib also led to a significant reduction in bone metastases. nih.govsermonixpharma.com These findings suggest that this compound, particularly in combination with a CDK4/6 inhibitor, may be beneficial for patients with ER-low and HER2-positive, aromatase inhibitor-resistant breast cancer, irrespective of ESR1 mutation status. nih.gov The hypothesis that patients with ER-positive, HER2-negative metastatic breast cancer with an ESR1 mutation may derive greater benefit from such combination therapies is supported by these preclinical findings. onclive.com

| Combination Therapy | Animal Model | Key Findings | Reference |

|---|---|---|---|

| This compound + Palbociclib | MCF-7 xenograft (Y537S, D538G ERα mutations) | More effective at inhibiting liver and lung metastasis than fulvestrant + palbociclib. | sermonixpharma.comascopubs.org |

| This compound + Palbociclib | Letrozole-resistant MCF7 LTLT xenograft (no ESR1 mutation, low ERα, high HER2) | Significantly reduced primary tumor growth and bone metastases compared to vehicle. More effective than fulvestrant. | nih.govsermonixpharma.com |

Cellular Proliferation Inhibition (e.g., MCF-7 cell lines)

This compound has demonstrated significant antiproliferative effects in preclinical models of breast cancer, particularly those involving the estrogen-sensitive MCF-7 human breast cancer cell line. researchgate.netnih.gov Studies have shown that this compound can inhibit the formation of breast tumors in mice injected with MCF-7 cells. researchgate.netnih.gov

The inhibitory action of this compound extends to MCF-7 cells that harbor ESR1 mutations, which are a common mechanism of resistance to endocrine therapies. ascopubs.org In vitro and in vivo animal models have shown a significant reduction in tumor cell proliferation in both wild-type and ESR1-mutated breast cancer cells treated with this compound. ascopubs.org this compound binds with high affinity to these mutant ERα receptors and inhibits their constitutive, ligand-independent activity, thereby impeding tumor growth and metastasis more effectively than fulvestrant. ascopubs.org

| Cell Line | Model | Effect of this compound | Reference |

|---|---|---|---|

| MCF-7 (human breast cancer) | Mouse xenograft | Inhibited breast tumor formation. | researchgate.netnih.gov |

| MCF-7 with ESR1 mutations | In vitro and in vivo models | Inhibited tumor growth and metastases more effectively than fulvestrant. | ascopubs.org |

| Letrozole-resistant MCF7 LTLT | Mouse xenograft | Decreased overall tumor cell proliferation (Ki67 staining). | nih.govsermonixpharma.com |

Effects on Other Extraskeletal Tissues in Animal Models

Reduction of Serum Cholesterol Levels

Preclinical studies in various rat models have consistently demonstrated the cholesterol-lowering effects of this compound. In ovariectomized (OVX) female rats, a model for postmenopausal conditions, this compound prevented the expected increase in total serum cholesterol. dovepress.com This effect was observed to be dose-dependent in some studies. portico.org The potency of this compound in reducing total serum cholesterol has been shown to be similar to that of 17α-ethynylestradiol. portico.org

The cholesterol-lowering effect of this compound is not limited to female models. In orchidectomized (ORX) male rats, which serve as a model for male hypogonadism, this compound significantly decreased total serum cholesterol levels. oup.comnih.gov For instance, treatment with this compound at 10 and 100 μg/kg/day for 60 days resulted in a 46% and 68% reduction in total serum cholesterol, respectively, in ORX rats. oup.com Similarly, in aged, intact male rats, this compound treatment also led to a significant decrease in total serum cholesterol. nih.govnih.gov This suggests that this compound may have beneficial effects on lipid profiles in both sexes. tandfonline.com

| Animal Model | Key Findings on Serum Cholesterol | Reference |

|---|---|---|

| Ovariectomized (OVX) female rats | Prevented increase in total cholesterol; effect was dose-dependent. | dovepress.comportico.org |

| Orchidectomized (ORX) male rats | Significantly decreased total serum cholesterol (e.g., 46-68% reduction). | oup.comnih.gov |

| Aged, intact male rats | Significantly decreased total serum cholesterol. | nih.govnih.gov |

Effects on Uterine Histology and Hypertrophy in OVX Rats

The effect of this compound on the uterus has been a key area of investigation in preclinical models. In ovariectomized (OVX) rats, which experience uterine atrophy, long-term treatment with this compound resulted in a slight but statistically significant increase in uterine weight compared to OVX controls. researchgate.netresearchgate.netnih.gov However, this increased uterine weight was still substantially less than that observed in sham-operated control rats. researchgate.netnih.gov For example, one 52-week study noted that uterine weight was higher by 16%, 20%, and 11% in OVX rats treated with 60, 150, and 300 g/kg/day of this compound, respectively, compared to OVX controls. researchgate.net

Despite the slight increase in uterine weight, histological examinations have consistently shown no abnormal findings associated with this compound treatment. researchgate.netnih.gov Studies have reported that this compound does not adversely affect the uterus and does not induce uterine hypertrophy in OVX rats. researchgate.nettandfonline.com Furthermore, in immature and aged intact female rats, this compound did not affect uterine weight or histology. researchgate.netnih.govnih.gov When co-administered with estrogen, this compound was found to block the hypertrophic effects of estrogen on the uterus. researchgate.netnih.govnih.gov

| Animal Model | Effect on Uterine Weight | Effect on Uterine Histology | Reference |

|---|---|---|---|

| OVX rats (long-term) | Slight, but significant increase compared to OVX controls; still much less than sham controls. | No abnormal findings; does not adversely affect the uterus. | researchgate.netresearchgate.netnih.gov |

| Immature and aged intact female rats | No effect. | No effect. | researchgate.netnih.govnih.gov |

Impact on Soleus Muscle Weight in OVX Rats

In addition to its effects on bone and cholesterol, this compound has been observed to influence muscle mass in preclinical models. Specifically, studies in ovariectomized (OVX) rats have shown that this compound treatment increased the weight of the soleus muscle. researchgate.netnih.govnih.gov The soleus muscle is a postural muscle rich in slow-twitch fibers. The finding that this compound can increase its weight in an estrogen-deficient state suggests a potential anabolic or protective effect on certain types of muscle tissue. researchgate.netnih.govnih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Research

Identification of Key Pharmacophores and Structural Motifs

The biological activity of lasofoxifene (B133805) is dictated by several key structural components, or pharmacophores, that interact in a specific manner with the ligand-binding domain (LBD) of the estrogen receptor, particularly ERα. Crystallographic studies have elucidated these critical interactions. nih.govnih.gov

The fundamental pharmacophore of this compound includes:

A Tetrahydronaphthalene Core : This rigid, nearly planar bicyclic system serves as the central scaffold, positioning the other functional groups correctly within the ER's binding pocket. nih.gov

A Phenolic Hydroxyl Group : This group is essential for high-affinity binding, mimicking the A-ring phenol (B47542) of the natural ligand, estradiol (B170435). It forms critical hydrogen bonds with the residues Arg394 and Glu353 in the ERα LBD. nih.gov

A Basic Side Chain : The [4-(2-pyrrolidin-1-ylethoxy)phenyl] group at position 5 is a hallmark of many SERMs. This bulky, flexible side chain extends towards the surface of the receptor, where it physically obstructs the repositioning of helix 12 (H12), a critical step for coactivator protein binding and transcriptional activation. wikipedia.orgresearchgate.net This steric hindrance is a primary mechanism for its antagonist effects in certain tissues. nih.govrcsb.org

A Salt Bridge Formation : The terminal pyrrolidine (B122466) ring on the side chain is positioned to form a well-defined salt bridge with the amino acid residue Asp351 in the ERα LBD. nih.govrcsb.org This interaction, which neutralizes the charge in this region, is thought to contribute significantly to the antiestrogenic activity of this compound. nih.govwikipedia.org

Furthermore, the non-planar topology of this compound, with steric bulk near the fused aromatic system, is a key structural requirement that confers resistance to intestinal glucuronidation, leading to significantly improved oral bioavailability compared to earlier SERMs like raloxifene (B1678788). nih.govwikipedia.org

Table 1: Key Pharmacophores of this compound and Their Functions

| Pharmacophore/Structural Motif | Function in ER Interaction |

|---|---|

| Tetrahydronaphthalene Scaffold | Provides a rigid core for optimal positioning of interactive groups. |

| Phenolic -OH Group | Anchors the molecule in the LBD via hydrogen bonds with Arg394 and Glu353. |

| Phenyl Group | Occupies a hydrophobic pocket, enhancing binding affinity. |

| Basic Ether Side Chain | Sterically blocks the agonist conformation of Helix 12, causing antagonism. |

| Terminal Pyrrolidine | Forms a key salt bridge with Asp351, contributing to antiestrogenic effects. |

Synthesis and Evaluation of this compound Analogues for Modulation of ER Activity

Medicinal chemistry efforts have explored modifications of the this compound structure to probe and fine-tune its activity. A notable study involved the synthesis of methylated this compound derivatives to investigate how subtle structural changes could alter the compound's effect on ERα stability and function. elifesciences.org

In this research, derivatives were created by modifying the pyrrolidine ring of the side chain. These analogues were then evaluated for their ability to induce degradation of the ERα protein, a hallmark of selective estrogen receptor degraders (SERDs), versus simply blocking its function, which is characteristic of SERMs. elifesciences.org

The study identified specific derivatives that, despite maintaining high binding affinity, shifted the pharmacological profile of the parent molecule:

One analogue demonstrated enhanced ERα stabilization, behaving more like a classic SERM.

Another derivative was found to induce ERα degradation, pushing its activity profile towards that of a SERD.

These findings demonstrate that minor chemical modifications to the side chain of this compound can systematically tune the cellular lifetime and accumulation of ERα. elifesciences.org This research underscores the principle that the interaction between a ligand and the ER is not static; it can be manipulated through precise chemical synthesis to produce compounds with a desired balance of SERM and SERD activities, which is particularly relevant for overcoming resistance to endocrine therapies in cancer. elifesciences.org

Table 2: Activity of Methylated this compound Analogues

| Analogue | Modification | Effect on ERα Stability | Resultant Activity Profile |

|---|---|---|---|

| This compound (Parent) | Standard Pyrrolidine Ring | Modest induction of ERα degradation | SERM with some SERD-like properties. elifesciences.org |

| LA-Stab | Methylated Pyrrolidine | Robust stabilization of ERα | More SERM-like. elifesciences.org |

Correlation between Molecular Structure and Tissue Selectivity

The defining feature of a SERM is its ability to exert estrogen-like (agonist) effects in some tissues while blocking estrogen's effects (antagonist) in others. The molecular structure of this compound is directly responsible for this tissue selectivity. dovepress.com

The mechanism of this selectivity is multifactorial:

ER Subtype Affinity : this compound binds with high affinity to both ERα and ERβ, which are expressed in different ratios across various body tissues. dovepress.comdrugbank.com

Receptor Conformation : Upon binding, this compound induces a unique conformation in the ER LBD. As previously noted, the bulky side chain prevents helix 12 from adopting an active, agonist conformation. nih.govnih.gov This antagonist conformation is dominant in tissues like the breast and uterus. dovepress.com

Co-regulator Protein Recruitment : The shape of the ligand-receptor complex determines which cellular proteins (coactivators or corepressors) can bind to it. In uterine and breast cells, the this compound-ERα complex preferentially recruits corepressors, leading to the inhibition of estrogen-driven gene transcription. nih.govdovepress.com In bone cells, the same complex may recruit a different set of co-regulator proteins that allow for a partial agonist response, mimicking estrogen's beneficial effects on bone density. drugbank.com

Therefore, the tissue-selective profile of this compound—acting as an antagonist in the breast and uterus and an agonist in bone—is not an intrinsic property of the molecule alone, but rather the result of its specific structure interacting with the unique cellular environments (ER subtype expression, co-regulator protein availability) of different target tissues. dovepress.comdrugbank.com

Stereospecific Derivatives and Receptor Stability

The three-dimensional arrangement of atoms (stereochemistry) in this compound is critical for its activity. The molecule is a specific stereoisomer, (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol, which ensures the cis-orientation of the two large phenyl-containing groups on the tetrahydronaphthalene ring. wikipedia.orgwikipedia.org This precise geometry is required for optimal fitting into the ER LBD.

Research into stereospecific derivatives has further illuminated the relationship between ligand structure and receptor stability. Studies on methylated this compound derivatives revealed that changes in stereochemistry on the pyrrolidine side chain could profoundly impact the stability of the ERα protein. elifesciences.org

High-resolution X-ray crystal structures of these derivatives complexed with the ERα LBD showed how these molecules influence the final positioning of helix 12. Molecules that more effectively "bury" helix 12 into a deep antagonist conformation were found to achieve the greatest transcriptional suppression. elifesciences.org This demonstrates a direct link between the ligand's stereostructure, the resulting stability and conformation of the receptor protein, and the ultimate pharmacological outcome. The ability of these derivatives to uniquely tune ERα stability without losing antagonistic efficacy highlights the intricate interplay between stereochemistry and receptor function. elifesciences.org

Comparative Preclinical and Mechanistic Studies

Comparison with First- and Second-Generation SERMs

Lasofoxifene (B133805), a third-generation SERM, is a nonsteroidal, naphthalene-derivative that is structurally distinct from first- and second-generation SERMs like tamoxifen (B1202) and raloxifene (B1678788). portico.orgnih.govtandfonline.com It demonstrates a high binding affinity for both estrogen receptor subtypes, ERα and ERβ. nih.govtandfonline.comtandfonline.com

Preclinical studies have consistently shown that this compound is more potent and efficacious than raloxifene in preventing bone loss in ovariectomized (OVX) rat models, a standard for studying postmenopausal osteoporosis. portico.orgresearchgate.net this compound has a half-inhibition concentration (IC50) for ERα of 1.5 nM, which is similar to estradiol (B170435) (4.8 nM) and over 10-fold higher than that reported for raloxifene. portico.orgnih.govtandfonline.com

In OVX rat studies, this compound effectively prevented the decrease in femoral bone mineral density (BMD) and trabecular bone mass in the tibia and lumbar vertebrae. researchgate.netnih.gov It demonstrated a full estrogen-like agonist effect on bone, preserving bone mass and strength by inhibiting bone resorption and turnover. nih.govdovepress.com Studies directly comparing the two drugs revealed that this compound led to greater increases in lumbar spine BMD than raloxifene. dovepress.comnih.govresearchgate.net While both compounds were effective at increasing total hip BMD, this compound generally showed greater effects in reducing bone turnover markers. dovepress.comnih.govdovepress.com

| Parameter | This compound | Raloxifene | Source(s) |

|---|---|---|---|

| ERα Binding Affinity (IC50) | 1.5 nM | ~10-fold lower affinity than this compound | portico.orgnih.gov |

| Lumbar Spine BMD Change (vs. Placebo) | +3.6% to +3.9% | +1.7% | researchgate.net |

| Total Hip BMD Change | Comparable to Raloxifene | Comparable to this compound | dovepress.comnih.gov |

| Bone Turnover Marker Reduction | Similar or greater reduction than Raloxifene | Significant reduction vs. Placebo | dovepress.comnih.gov |

This compound exhibits potent antitumor activity in preclinical breast cancer models, with its efficacy being comparable to tamoxifen. portico.org In models of ER-positive breast cancer, this compound has been shown to inhibit tumor growth effectively. nih.gov In contrast, some studies have noted that raloxifene was inactive in certain MCF-7 xenograft models where this compound showed activity. nih.gov

A key distinction emerges in models of acquired resistance. A cell-based study highlighted that the antagonist activity of this compound was not significantly affected by the expression of activating ERα mutations, a characteristic not observed with tamoxifen or raloxifene, which showed reduced potency. nih.govtandfonline.comnih.govspringermedizin.de This suggests this compound may have advantages in treating breast cancers that have developed resistance to earlier-generation SERMs. springermedizin.de

The tissue-specific actions of SERMs are determined by the unique three-dimensional conformation they induce upon binding to the estrogen receptor, which in turn dictates the recruitment of coregulator proteins (coactivators or corepressors). tandfonline.comscielo.br Each SERM, including this compound, tamoxifen, and raloxifene, imparts a distinct shape to the ER-ligand complex. tandfonline.comduke.edu

Crystallographic analysis of this compound bound to the ERα ligand-binding domain (LBD) reveals that, like other SERMs, it displaces the C-terminal activation function-2 (AF-2) helix. rcsb.org This displacement physically blocks the binding site for coactivator proteins, which is a key step in estrogen-mediated gene activation. rcsb.org this compound achieves this by occupying the space normally filled by the amino acid Leu540 and by altering the conformation of residues in another part of the receptor, helix 11. rcsb.org Furthermore, a specific salt bridge formed between this compound and the amino acid Asp351 is thought to contribute to its antiestrogenic effects. rcsb.org While both raloxifene and tamoxifen also function by repositioning the AF-2 helix, the precise resulting conformation and the subsequent interactions with corepressor proteins differ, explaining their varied biological profiles. tandfonline.comelifesciences.org For instance, raloxifene is noted to be a more efficient recruiter of corepressors like NCOR or SMRT compared to 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen). elifesciences.org

Comparison with Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs), such as fulvestrant (B1683766), represent a different therapeutic class that not only antagonizes the ER but also promotes its degradation via the ubiquitin-proteasome pathway. nih.gov

Acquired mutations in the ESR1 gene, which encodes ERα, are a common mechanism of resistance to endocrine therapies. ascopubs.org These mutations, such as Y537S and D538G, result in a constitutively active receptor that drives tumor growth without the need for estrogen. ascopubs.orgascopubs.org

In preclinical xenograft models harboring these common ESR1 mutations, this compound has demonstrated superior efficacy compared to fulvestrant. nih.govresearchgate.netcancernetwork.com As a monotherapy, this compound was more effective at inhibiting the growth of primary tumors with Y537S and D538G mutations and reducing metastases than fulvestrant. nih.gov For instance, in MCF7 xenograft models expressing the Y537S mutation, this compound showed significantly greater tumor inhibition than fulvestrant. ascopubs.org While fulvestrant's efficacy is hampered in these mutant models, this compound binds to the mutant ERα with high affinity, stabilizes an antagonist conformation, and effectively inhibits its constitutive activity. nih.govtandfonline.comascopubs.org This leads to more potent inhibition of tumor growth and metastasis. ascopubs.orgresearchgate.net

| Model | Compound | Observed Effect | Source(s) |

|---|---|---|---|

| MCF7 Y537S Xenograft | This compound | Significantly inhibited tumor growth at all tested doses; more effective than fulvestrant. | nih.govascopubs.org |

| Fulvestrant | Inhibited tumor growth but to a lesser extent than this compound. | nih.govascopubs.org | |

| MCF7 D538G Xenograft | This compound | Significantly inhibited tumor growth. | nih.govascopubs.org |

| Fulvestrant | Less effective at inhibiting tumor weight compared to this compound. | nih.gov | |

| Metastasis Inhibition (Y537S Model) | This compound | More effective at reducing metastases than fulvestrant. | nih.gov |

| Fulvestrant | Less effective at reducing metastases than this compound. | nih.gov |

The primary mechanism of action for SERDs like fulvestrant is the degradation of the ER protein. elifesciences.org Fulvestrant binding induces a conformational change that marks the receptor for destruction by the cellular proteasome system. nih.govelifesciences.org This reduces the total amount of ER protein in the cancer cell.

In contrast, this compound, as a SERM, primarily acts by antagonizing ER transcription. elifesciences.org It induces a stable, transcriptionally inactive conformation that enhances the receptor's nuclear lifetime, rather than causing its degradation. elifesciences.orgnih.gov While some studies have noted that this compound can partially downregulate ER, its primary anticancer activity, particularly in ESR1-mutant models, is attributed to potent antagonism rather than degradation. elifesciences.orgg1therapeutics.com Studies with this compound derivatives have shown that it is possible to separate the antagonistic activity from ER degradation, and that potent antagonism without significant degradation is highly effective against ESR1-mutant cancers. elifesciences.org This mechanistic distinction is crucial, as this compound's ability to potently antagonize the constitutively active mutant ER, without relying on degradation, appears to underpin its superior efficacy over fulvestrant in these resistant models. nih.govelifesciences.org

Advanced Research Methodologies and Future Preclinical Directions

In Vitro and Cell-Based Assay Systems

Reporter gene assays are fundamental tools for characterizing the activity of compounds like lasofoxifene (B133805) at the estrogen receptor (ER). These assays typically involve introducing a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to an estrogen response element (ERE) into a cell line. The level of reporter protein expression then serves as a proxy for ER transcriptional activity.

In studies using HeLa cells, which are often used for their reliability in transfection and expression, this compound has been shown to inhibit 17-beta-estradiol-mediated luciferase transcription. For human estrogen receptor alpha (ERα), the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 3.1 nM. guidetopharmacology.org For estrogen receptor beta (ERβ), the IC50 was 24 nM. guidetopharmacology.org These results indicate that this compound is a potent antagonist of both ER subtypes, with a preference for ERα.

Further research in breast cancer cell lines has confirmed these findings. In MCF7 breast cancer cells engineered with a 3x-ERE upstream of a GFP reporter, this compound effectively antagonized ER transcriptional activity. nih.gov This was observed in cells expressing wild-type (WT) ERα as well as in cells with clinically relevant ESR1 mutations, Y537S and D538G, which are known to confer resistance to some endocrine therapies. nih.govelifesciences.org Interestingly, this compound was found to be as potent an antagonist in cells expressing these mutant receptors as it was in cells with WT ERα. aacrjournals.org In Caov2 ovarian cells and SKBR3 breast cancer cells transfected with an ERE-luciferase reporter, this compound also demonstrated dose-dependent inhibition of the transcriptional activity of both WT and mutant ERα. google.com

| Cell Line | ER Status | Reporter System | Finding | Reference |

| HeLa | ERα | ERE-Luciferase | IC50 of 3.1 nM for inhibition of estradiol-mediated transcription. | guidetopharmacology.org |

| HeLa | ERβ | ERE-Luciferase | IC50 of 24 nM for inhibition of estradiol-mediated transcription. | guidetopharmacology.org |

| MCF7 | WT, Y537S, D538G | 3x-ERE-GFP | Effective antagonist of ER transcriptional activity in all cell types. | nih.govelifesciences.org |

| Caov2, SKBR3 | WT, Y537S, D538G | ERE-Luciferase | Dose-dependent inhibition of ERα transcriptional activity. | google.com |

The impact of this compound on cell proliferation and apoptosis is a critical measure of its potential therapeutic activity, particularly in cancer models. The Ki-67 protein is a cellular marker for proliferation, and its presence is indicative of actively dividing cells. healthcentral.com Apoptosis, or programmed cell death, can be assessed using methods like the TUNEL assay, which detects DNA fragmentation. nih.gov

In the context of invasive lobular carcinoma (ILC) cell lines, this compound demonstrated partial agonist activity, inducing growth in MM134 cells, which is a characteristic that may be shared among selective estrogen receptor modulators (SERMs) in certain contexts. aacrjournals.org However, initial studies in bone cells revealed that this compound has an estrogen-like proapoptotic effect on osteoclast precursors. dovepress.com

| Cell/Tissue Type | Assay | Key Finding | Reference |

| Letrozole-resistant MCF7 LTLT cells | Ki67 staining | Decreased overall tumor cell proliferation. | nih.gov |

| HR+/HER2- breast cancer (premenopausal) | Ki67 expression | Median Ki-67 dropped from 12.5% to 3.0% at week 3. | targetedonc.com |

| HR+/HER2- breast cancer (postmenopausal) | Ki67 expression | Median Ki-67 decreased from 10.0% to 6.0% at week 3. | targetedonc.com |

| Osteoclast precursors | Apoptosis assay | Proapoptotic effect observed. | dovepress.com |

| MM134 ILC cells | Proliferation assay | Exhibited partial agonist activity, inducing growth. | aacrjournals.org |

Protein-ligand binding assays are crucial for determining the affinity and specificity with which a compound like this compound interacts with its target receptors, ERα and ERβ. These assays directly measure the binding of the compound to the receptor protein.

Binding assays have consistently demonstrated that this compound has a high affinity for both ERα and ERβ. drugbank.com In one set of experiments using human ERα expressed in HeLa cells, the IC50 value for this compound inhibiting the binding of radiolabeled estradiol (B170435) was 4 nM. guidetopharmacology.org For ERβ, the IC50 was 13 nM. guidetopharmacology.org Another study reported IC50 values of 1.3 nM for ERα and 1.8 nM for ERβ, again highlighting the high affinity for both receptor subtypes. guidetopharmacology.org

A competitive ligand binding assay revealed that this compound possesses the same high affinity for both wild-type and the Y537S mutant ERα ligand binding domain (LBD). researchgate.net This is a significant finding, as many other SERMs and selective estrogen receptor degraders (SERDs) show a 5- to 10-fold decrease in affinity for the mutant receptor. researchgate.net X-ray crystallography studies have further elucidated the structural basis for this, showing that this compound stabilizes an antagonist conformation in both wild-type and Y537S ERα LBDs. springermedizin.deresearchgate.netosti.gov

| Receptor | Assay Type | Result (IC50) | Reference |

| Human ERα | Inhibition of [3H]estradiol binding | 4 nM | guidetopharmacology.org |

| Human ERβ | Inhibition of [3H]estradiol binding | 13 nM | guidetopharmacology.org |

| Human ERα | Binding affinity | 1.3 nM | guidetopharmacology.org |

| Human ERβ | Binding affinity | 1.8 nM | guidetopharmacology.org |

| WT and Y537S ERα LBD | Competitive ligand binding | Same high affinity for both. | researchgate.net |

In Vivo Imaging and Monitoring Techniques

Luminescence imaging is a powerful, non-invasive technique used to monitor tumor growth and metastasis in real-time within living animal models, such as mouse xenografts. This methodology involves tagging cancer cells with a luciferase gene, which produces light in the presence of a substrate like luciferin.

In studies of endocrine-resistant breast cancer, this technique has been instrumental. springermedizin.de Luciferase-GFP tagged MCF7 cells, bearing either wild-type (WT), Y537S, or D538G ERα, were injected into the mammary ducts of mice. researchgate.netosti.gov In vivo luminescence imaging was then used to track the growth of these tumors over time. springermedizin.de These real-time imaging data correlated well with end-point tumor weight measurements and demonstrated that this compound was more effective than fulvestrant (B1683766) at inhibiting the growth of tumors expressing the Y537S and D538G ERα mutants. springermedizin.de

Furthermore, ex vivo luminescence imaging of excised organs, such as the lungs, liver, brain, and bones, has been used to assess metastasis. springermedizin.deresearchgate.netosti.gov This has shown that combination therapies, such as this compound with palbociclib (B1678290), are notably effective at inhibiting metastasis to these distal sites. springermedizin.de In a model of letrozole-resistant breast cancer, ex vivo imaging of excised bones confirmed that the combination of this compound and palbociclib reduced bone metastases. nih.govresearchgate.net

Studies in aged male rats have also utilized bone histomorphometry to demonstrate the protective effects of this compound against age-related bone loss. tandfonline.comnih.gov In these models, this compound prevented the age-related decrease in trabecular bone volume, trabecular number, and wall thickness. nih.gov It also prevented the increase in trabecular separation and the number of osteoclasts. tandfonline.comnih.gov

| Animal Model | Key Histomorphometric Findings with this compound Treatment | Reference |

| Ovariectomized (OVX) Rats | Prevented decrease in trabecular number and thickness; decreased bone resorption and turnover. | dovepress.comnih.govportico.org |

| Aged Male Rats | Prevented age-related decrease in trabecular bone volume, number, and wall thickness; prevented increase in trabecular separation. | tandfonline.comnih.gov |

| Orchidectomized (ORX) Male Rats | Prevented decrease in trabecular thickness and increase in eroded perimeter. | tandfonline.com |

Molecular and Structural Biology Techniques

Advanced molecular and structural biology techniques are crucial for elucidating the mechanism of action of this compound, particularly its interaction with estrogen receptor alpha (ERα) and its effects on downstream signaling pathways. These methods provide detailed insights into protein expression, conformational changes, and DNA binding, which are essential for understanding its efficacy in contexts such as endocrine-resistant breast cancer.

Western Blot Analysis of Protein Expression (e.g., ERα, HER2)

Western blot analysis is a key technique used to assess the impact of this compound on the expression levels of critical proteins like ERα and Human Epidermal Growth Factor Receptor 2 (HER2). In studies of letrozole-resistant breast cancer models, which exhibit acquired resistance to aromatase inhibitors, Western blot analysis revealed that these cells (MCF7 LTLT) had lower levels of ERα and higher expression of HER2 compared to the parental MCF7 cells. nih.govsermonixpharma.com Treatment with this compound, both alone and in combination with the CDK4/6 inhibitor palbociclib, was investigated in this context. nih.govsermonixpharma.com

Interestingly, while some selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) are known to decrease ERα levels, this compound has been characterized as a relatively poor ERα degrader. elifesciences.org Despite this, it demonstrates significant anti-cancer activities, suggesting that its primary mechanism of action may be through potent antagonism of ERα transcriptional activity rather than through degradation of the receptor itself. elifesciences.orgelifesciences.org In-cell western blot assays in T47D breast cancer cells, which measure endogenous ERα, have been used to compare the effects of various SERMs and SERDs, confirming different profiles of ERα stabilization or degradation. elifesciences.org

| Cell Line | Condition | Key Protein Changes | Research Focus |

| MCF7 LTLT | Letrozole-Resistant | Lower ERα, Higher HER2 | Investigating this compound efficacy in aromatase inhibitor-resistant breast cancer. nih.govsermonixpharma.com |

| T47D | Treated with various SERMs/SERDs | Variable ERα levels | Comparing ERα degradation/stabilization profiles of different estrogen receptor modulators. elifesciences.org |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein dynamics and conformational changes in solution. evotec.commdpi.comthermofisher.com This method measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent, providing information about the solvent accessibility of different protein regions. thermofisher.comucsd.edu Changes in this exchange rate upon ligand binding can reveal alterations in the protein's conformation. ucsd.edu

In the context of estrogen receptor research, HDX-MS has been instrumental in comparing the conformational effects of different ligands on ERα and ERβ. nih.gov It can differentiate how various compounds, including SERMs, induce distinct structural responses in the receptor's ligand-binding domain (LBD). nih.gov Although specific HDX-MS studies focusing solely on this compound are not detailed in the provided results, the technique was used to study the SERM/SERD bazedoxifene's interaction with the Y537S mutant ERα. Those studies showed that the mobility of Helix 12 (H12), a critical region for receptor activation, was altered upon binding, a finding supported by molecular dynamics simulations. elifesciences.org Given that this compound's efficacy is also tied to its ability to induce an antagonist conformation in both wild-type and mutant ERα, HDX-MS represents a key methodology for dissecting these specific conformational changes. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. These simulations provide a detailed, dynamic view of how a ligand like this compound interacts with its target protein, such as ERα. researchgate.net